2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
Overview
Description
“2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” is a pyridine derivative . It is a heterocyclic building block with potential applications in catalysis, drug design, molecular recognition, and natural product synthesis . Its molecular formula is C7H4F3NO2 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” consists of a pyridine ring with a hydroxy group at the 2-position and a trifluoromethyl group at the 5-position . The average mass of the molecule is 191.107 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” include a molecular weight of 191.11 g/mol. It is a solid at room temperature . The boiling point is 290°C at 760 mmHg .Scientific Research Applications
- Application Summary : 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is used in photoredox catalysis, a process that involves the use of light to activate a redox reaction . This process is particularly useful in the field of synthetic chemistry .
- Methods of Application : The photoredox catalysis is attributed to the excited state of photoredox catalysts generated by irradiation of visible light, which is able to serve not only as a 1e-oxidant but also as a 1e-reductant . Their redox potentials are dependent on the structure and a key factor of efficient production of organic radicals .
- Results or Outcomes : The photoredox catalysis provides a new protocol for photocatalytic radical reactions . These photocatalytic reactions can be performed by irradiation of visible light with fluorescent light bulb, blue LED lamp or even natural sunlight as a light source .
- Application Summary : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are used in the agrochemical and pharmaceutical industries .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests .
Scientific Field: Photoredox Catalysis
Scientific Field: Agrochemical and Pharmaceutical Industries
- Application Summary : Trifluoromethyl group-containing compounds, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, have been found in many FDA-approved drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : Over the past 20 years, 19 FDA-approved drugs have been developed that contain the trifluoromethyl group as one of the pharmacophores .
- Application Summary : 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, a compound similar to 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, can be used in the preparation of various organic compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The compounds synthesized from 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde have potential uses in various fields .
Scientific Field: Drug Development
Scientific Field: Organic Synthesis
- Application Summary : Trifluoromethylpyridine (TFMP) and its intermediates, which can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, are key structural ingredients for the development of many agrochemical compounds .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : TFMP derivatives are used in the production of several crop-protection products .
- Application Summary : Trifluoromethyl sulfonyl chloride (CF3SO2Cl), a compound that can be synthesized from 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde, has been used for direct C–H trifluoromethylation of enamides .
- Methods of Application : This is achieved by photoredox catalysis .
- Results or Outcomes : This reaction is intriguing from the aspect of functionalization of enamides .
Scientific Field: Pesticide Development
Scientific Field: Photoredox Catalysis
Safety And Hazards
Future Directions
While specific future directions for “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde” are not mentioned in the available literature, it’s worth noting that trifluoromethylpyridines, a group of compounds to which this compound belongs, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of trifluoromethylpyridines, including “2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde”, will be discovered in the future .
properties
IUPAC Name |
2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGNOPWHPRCTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600304 | |
Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | |
CAS RN |
129904-48-9 | |
Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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